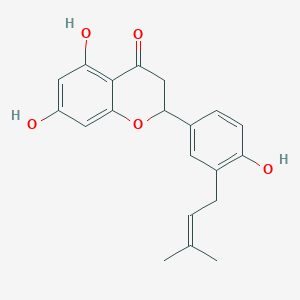

5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one

説明

(S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one is a natural product found in Glycyrrhiza uralensis, Erythrina sigmoidea, and other organisms with data available.

作用機序

Target of Action

Licoflavanone, also known as (2S)-abyssinone II, primarily targets the NF-kB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation. Licoflavanone has been identified as a modulator of this pathway .

Mode of Action

Licoflavanone interacts with its targets by inhibiting the activation of the NF-kB/MAPK pathway . This inhibition results in a decrease in the production of pro-inflammatory cytokines and a reduction in the expression levels of cyclooxygenase 2/inducible nitric oxide synthase (COX-2/iNOS) .

Biochemical Pathways

Licoflavanone affects the NF-kB/MAPK pathway, which is involved in the regulation of immune responses and inflammation . By inhibiting this pathway, Licoflavanone can decrease the production of pro-inflammatory cytokines and reduce the expression levels of COX-2/iNOS . This leads to downstream effects such as reduced inflammation and potential anti-cancer effects .

Result of Action

Licoflavanone exhibits strong antioxidant and anti-inflammatory activities . It has been shown to decrease nitrite levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages . Furthermore, it markedly decreases pro-inflammatory cytokines and COX-2/iNOS expression levels . These effects suggest that Licoflavanone may have potential therapeutic applications in conditions associated with inflammation and oxidative stress.

Action Environment

The action, efficacy, and stability of Licoflavanone can be influenced by various environmental factors. For instance, the method of extraction can impact the chemical composition of Licoflavanone extracts . Additionally, the biological environment, such as the presence of LPS, can influence the anti-inflammatory activity of Licoflavanone . More research is needed to fully understand how different environmental factors can influence the action of Licoflavanone.

生化学分析

Biochemical Properties

(2S)-Abyssinone II plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme aromatase . Aromatase is responsible for the biosynthesis of estrogens from androgens, and its inhibition is a key strategy in the treatment and prevention of estrogen-dependent cancers . (2S)-Abyssinone II interacts with aromatase by binding to its active site, thereby preventing the conversion of androgens to estrogens . This interaction is characterized by a high affinity, with an IC50 value of 400 nM .

Cellular Effects

(2S)-Abyssinone II exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell function by modulating cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, (2S)-Abyssinone II affects gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating pro-apoptotic genes . It also impacts cellular metabolism by reducing the levels of metabolic intermediates required for rapid cell growth .

Molecular Mechanism

The molecular mechanism of (2S)-Abyssinone II involves its binding interactions with biomolecules, particularly enzymes like aromatase . By inhibiting aromatase, (2S)-Abyssinone II reduces estrogen levels, which in turn decreases the proliferation of estrogen-dependent cancer cells . This compound also exhibits enzyme inhibition properties, affecting other enzymes involved in cell signaling and metabolism . Changes in gene expression induced by (2S)-Abyssinone II further contribute to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-Abyssinone II have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that (2S)-Abyssinone II can maintain its anti-cancer effects over extended periods, although the degree of inhibition may vary . In vitro and in vivo studies have demonstrated that prolonged exposure to (2S)-Abyssinone II can lead to sustained reductions in cell proliferation and tumor growth .

Dosage Effects in Animal Models

The effects of (2S)-Abyssinone II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, (2S)-Abyssinone II can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse outcomes .

Metabolic Pathways

(2S)-Abyssinone II is involved in several metabolic pathways, primarily those related to estrogen biosynthesis . It interacts with enzymes such as aromatase, inhibiting its activity and thereby reducing estrogen levels . This compound also affects metabolic flux by altering the levels of metabolites involved in cell growth and proliferation . The presence of (2S)-Abyssinone II can lead to changes in the overall metabolic profile of cells, contributing to its anti-cancer effects .

Transport and Distribution

Within cells and tissues, (2S)-Abyssinone II is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical properties, including its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of (2S)-Abyssinone II is crucial for its activity and function. This compound is primarily localized in the cytoplasm and the endoplasmic reticulum, where it interacts with enzymes like aromatase . Targeting signals and post-translational modifications may direct (2S)-Abyssinone II to specific compartments, enhancing its efficacy . The localization of (2S)-Abyssinone II within these compartments allows it to effectively inhibit estrogen biosynthesis and exert its anti-cancer effects .

生物活性

5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one, also known as licoflavanone, is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The molecular formula of licoflavanone is with a molecular weight of approximately 340.38 g/mol. The compound features a chroman backbone with hydroxyl and isoprenoid substituents that contribute to its bioactivity.

1. Antioxidant Activity

Licoflavanone exhibits significant antioxidant properties, which are vital for neutralizing free radicals and preventing oxidative stress. Studies have demonstrated that flavanones with prenyl groups, such as licoflavanone, show enhanced antioxidant activity compared to their non-prenylated counterparts. For instance, in assays measuring DPPH and ABTS radical scavenging activities, licoflavanone exhibited lower IC50 values than other flavonoids tested, indicating superior antioxidant capacity .

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Licoflavanone | 13.49 | 5.88 |

| Pinocembrin | 18.05 | 6.76 |

2. Anti-inflammatory Effects

Licoflavanone has been shown to exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting the NF-kB signaling pathway. In vitro studies using RAW 264.7 macrophages demonstrated that licoflavanone significantly reduced the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . The compound also downregulated the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins (IL-1β, IL-6), highlighting its potential as an anti-inflammatory agent.

3. Cytotoxicity and Cell Viability

Research indicates that licoflavanone does not exhibit significant cytotoxicity at concentrations effective for its biological activities. Cell viability assays conducted using MTT showed that even at higher concentrations (up to 100 µM), licoflavanone maintained cell viability above 80% in cultured cells . This suggests a favorable safety profile for potential therapeutic applications.

Licoflavanone's biological activity is attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups allows for electron donation to free radicals, stabilizing them and preventing cellular damage.

- Inhibition of NF-kB Pathway : By disrupting the translocation of NF-kB to the nucleus, licoflavanone reduces the expression of genes associated with inflammation .

Case Studies

Recent studies have highlighted the therapeutic potential of licoflavanone in various models:

- Animal Models : In a murine model of acute inflammation, administration of licoflavanone reduced paw edema significantly compared to controls, supporting its anti-inflammatory efficacy.

- Cell Culture Studies : In vitro analyses using human endothelial cells demonstrated that licoflavanone could inhibit LPS-induced inflammation by reducing cytokine release and promoting cell survival under oxidative stress conditions .

特性

CAS番号 |

119240-82-3 |

|---|---|

分子式 |

C20H20O5 |

分子量 |

340.4 g/mol |

IUPAC名 |

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3/t18-/m0/s1 |

InChIキー |

CGKWSLSAYABZTL-SFHVURJKSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |

異性体SMILES |

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |

正規SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |

Key on ui other cas no. |

174286-25-0 119240-82-3 |

同義語 |

3'-prenyl-naringenin 3'-prenylnaringenin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。